4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine
Description
4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group at position 6 and a piperidinyl-piperazine-carbonyl moiety at position 2. The piperazine ring is further substituted with a 3-methylphenyl group, contributing to its unique electronic and steric profile. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and CNS disorders .
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-21-6-5-7-23(18-21)30-14-16-32(17-15-30)27(33)22-10-12-31(13-11-22)25-19-26(29-20-28-25)34-24-8-3-2-4-9-24/h2-9,18-20,22H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAYEJSQHNCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine, identified by its CAS number 1115922-95-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H31N5O
- Molecular Weight : 457.6 g/mol
- SMILES Notation : Cc1cccc(c1)N1CCN(CC1)C(=O)c1ncn(c1)c1ncnc(c1)N1CCCCC1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act on the central nervous system (CNS) by modulating serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety.
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for 5-HT1A receptors, influencing neurotransmitter release and neuronal excitability .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit adenylate cyclase activity, leading to altered cyclic AMP levels in neuronal tissues .
Biological Activity
Recent studies have explored the antitumor and neuropharmacological activities of this compound.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds can exhibit significant antitumor effects. For instance:
- In Vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines, including leukemia and solid tumors. In one study, a related compound demonstrated an inhibition rate of up to 54.59% against HL-60 leukemia cells at a concentration of 40 μmol/L .
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression:
- Behavioral Studies : Animal models treated with similar piperazine derivatives exhibited reduced anxiety-like behaviors, supporting the hypothesis of their CNS activity .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
| Study | Findings | Concentration |
|---|---|---|
| Study A | Inhibition of HL-60 cell proliferation | 40 μmol/L |
| Study B | High affinity for 5-HT1A receptors | N/A |
| Study C | Reduced anxiety-like behavior in mice | N/A |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
